molecular formula C21H22N4O3 B2416349 3-Cyclopropyl-1-[1-(quinoline-2-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione CAS No. 2097915-48-3

3-Cyclopropyl-1-[1-(quinoline-2-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione

Cat. No.: B2416349
CAS No.: 2097915-48-3
M. Wt: 378.432
InChI Key: YAABEPRIDCSSSS-UHFFFAOYSA-N
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Description

3-Cyclopropyl-1-[1-(quinoline-2-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione is a novel chemical compound that has garnered significant interest in the scientific community due to its potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-1-[1-(quinoline-2-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione typically involves multiple steps, including the formation of the quinoline-2-carbonyl piperidine intermediate and subsequent cyclization to form the imidazolidine-2,4-dione core. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-1-[1-(quinoline-2-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce modified imidazolidine-2,4-dione derivatives.

Scientific Research Applications

3-Cyclopropyl-1-[1-(quinoline-2-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of neurological disorders and inflammatory diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-1-[1-(quinoline-2-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Cyclopropyl-1-[1-(quinoline-2-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione include other quinoline derivatives and imidazolidine-2,4-dione analogs. Examples include:

  • Quinoline-2-carboxylic acid derivatives
  • Piperidine-based compounds
  • Imidazolidine-2,4-dione derivatives

Uniqueness

What sets this compound apart from similar compounds is its unique combination of structural features, which may contribute to its distinct biological activities and potential therapeutic applications. The presence of the cyclopropyl group, quinoline moiety, and imidazolidine-2,4-dione core provides a versatile scaffold for further chemical modifications and optimization.

Properties

IUPAC Name

3-cyclopropyl-1-[1-(quinoline-2-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3/c26-19-13-24(21(28)25(19)16-6-7-16)15-9-11-23(12-10-15)20(27)18-8-5-14-3-1-2-4-17(14)22-18/h1-5,8,15-16H,6-7,9-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAABEPRIDCSSSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=O)CN(C2=O)C3CCN(CC3)C(=O)C4=NC5=CC=CC=C5C=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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